molecular formula C7H7ClF3N B6609934 4-(difluoromethyl)-2-fluoroaniline hydrochloride CAS No. 2866322-70-3

4-(difluoromethyl)-2-fluoroaniline hydrochloride

Cat. No.: B6609934
CAS No.: 2866322-70-3
M. Wt: 197.58 g/mol
InChI Key: SOUTVCMMAORHBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethyl)-2-fluoroaniline hydrochloride, also known as DFMAH, is a difluorinated aniline derivative which has been widely used in various fields such as organic synthesis, biochemistry, and pharmaceutical research. It is an important intermediate for the synthesis of various pharmaceutical compounds and is used as a starting material for the synthesis of various fluorinated compounds. This compound has been widely studied for its unique properties and potential applications in various fields.

Scientific Research Applications

4-(Difluoromethyl)-2-fluoroaniline hydrochloride is used in various scientific research applications such as organic synthesis, biochemistry, and pharmaceutical research. It is used as a starting material for the synthesis of various fluorinated compounds, and it is also used as a reagent in the synthesis of various pharmaceutical compounds. It is also used as a ligand in the synthesis of various metal complexes.

Mechanism of Action

4-(Difluoromethyl)-2-fluoroaniline hydrochloride acts as a nucleophile in the reaction with difluoromethyl bromide. The reaction is carried out in an inert atmosphere at room temperature, and the product is isolated by simple filtration. The reaction is believed to proceed via an S N 2 mechanism, where the aniline acts as a nucleophile and the difluoromethyl bromide acts as an electrophile.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects on the body. However, it has been studied for its potential applications in various fields, such as organic synthesis, biochemistry, and pharmaceutical research.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(Difluoromethyl)-2-fluoroaniline hydrochloride in lab experiments is its low cost and easy availability. It is also relatively easy to synthesize and is relatively stable. However, it is important to note that this compound is toxic and should be handled with care.

Future Directions

The potential applications of 4-(Difluoromethyl)-2-fluoroaniline hydrochloride are numerous and varied. Future research could focus on its use as a reagent in the synthesis of various pharmaceutical compounds, its use as a ligand in the synthesis of various metal complexes, its potential applications in materials science, and its potential applications in biochemistry and biotechnology. Additionally, further research could focus on its potential applications in organic synthesis and its potential applications in the field of drug discovery.

Synthesis Methods

4-(Difluoromethyl)-2-fluoroaniline hydrochloride can be synthesized via the reaction of aniline and difluoromethyl bromide in the presence of a base. In this reaction, the aniline acts as a nucleophile and the difluoromethyl bromide acts as an electrophile. The reaction is carried out in an inert atmosphere at room temperature, and the product is isolated by simple filtration.

Properties

IUPAC Name

4-(difluoromethyl)-2-fluoroaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N.ClH/c8-5-3-4(7(9)10)1-2-6(5)11;/h1-3,7H,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUTVCMMAORHBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF3N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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